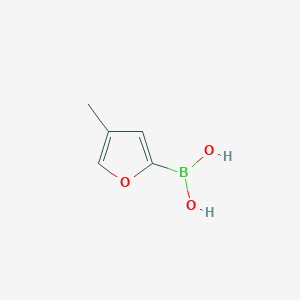

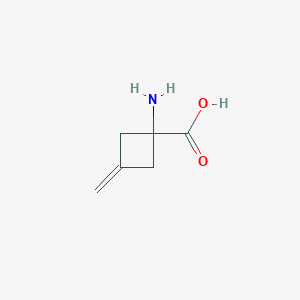

![molecular formula C17H11N B3252415 Phenanthro[9,10-b]pyridine CAS No. 217-65-2](/img/structure/B3252415.png)

Phenanthro[9,10-b]pyridine

Descripción general

Descripción

Phenanthro[9,10-b]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound has been synthesized through various methods and has been extensively studied for its potential applications in drug development, material science, and biological research.

Aplicaciones Científicas De Investigación

Ratiometric pH Sensing

Phenanthro[9,10-b]pyridine derivatives have been used in the development of pH sensors. A study by Beneto et al. (2015) describes a phenanthro[9,10-d]imidazole-based pH sensing fluorophore, where phenanthroimidazole acts as a donor and pyridine as an acceptor, showing potential for ratiometric and colorimetric pH sensing in acidic regions (Arockiam Jesin Beneto, Viruthachalam Thiagarajan, & A. Siva, 2015).

Organic Light-Emitting Diodes (OLEDs)

Incorporating pyridine rings into phenanthroimidazole skeletons, Wang et al. (2015) designed new electron-transport materials for OLEDs. They found these materials improved performance, including efficiency and voltage requirements, suggesting potential for advancing OLED technology (Bo Wang, Guangyuan Mu, Jianghong Tan, Zhihong Lei, Jiangjiang Jin, & Lei Wang, 2015).

Metallosupramolecular Chemistry

Schmittel et al. (2009) explored the use of this compound in metallosupramolecular chemistry, demonstrating its utility in constructing various structures, including helicates and cages, emphasizing its versatility in coordination chemistry (M. Schmittel, Bice He, Jian Fan, J. Bats, M. Engeser, M. Schlosser, & H. Deiseroth, 2009).

Bioremediation of Polycyclic Aromatic Hydrocarbons

Fu et al. (2018) studied the biodegradation of phenanthrene by the endophytic fungus Phomopsis liquidambari, highlighting the potential for this compound compounds in bioremediation of environmental contaminants (W. Fu, Man Xu, K. Sun, Li-Yan Hu, W. Cao, C. Dai, & Yong Jia, 2018).

Direcciones Futuras

: Ramsha Iftikhar, Faiza Zahid Khan & Naila Naeem. “Recent synthetic strategies of small heterocyclic organic molecules with optoelectronic applications: a review.” Molecular Diversity, Volume 28, pages 271–307 (2024). Link : “Novel phenanthro[9,10-d]imidazole-zinc complex as a host for high …” Journal of Materials Science: Materials in Electronics. Link : “Determination and Identification of Primary Aliphatic Amines Using 4-(1H-Phenanthro[9,10-d]Imidazol-2-yl)Benzoic Acid as Novel Pre-Column Labeling Reagent by LC with Fluorescence Detection and Atmospheric Pressure Chemical Ionization Mass Spectroscopy.” Journal of the American Society for Mass Spectrometry, Volume 70, pages 1055–1063 (2009). [Link](https://link.springer.com/article/10.

Propiedades

IUPAC Name |

phenanthro[9,10-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c1-2-7-14-12(6-1)13-8-3-4-9-15(13)17-16(14)10-5-11-18-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYPENPUNLHEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

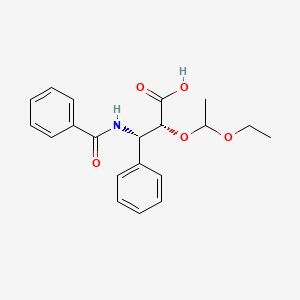

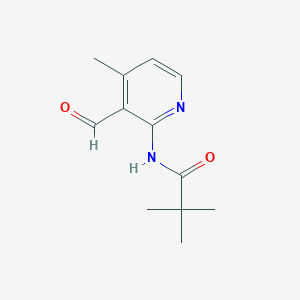

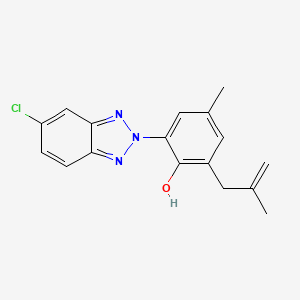

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B3252393.png)

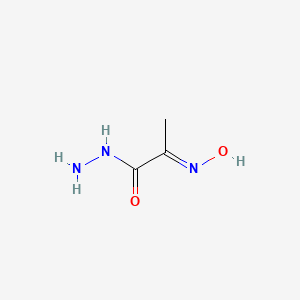

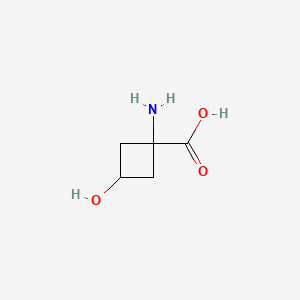

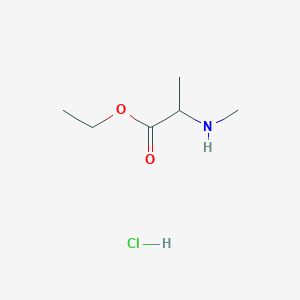

![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)

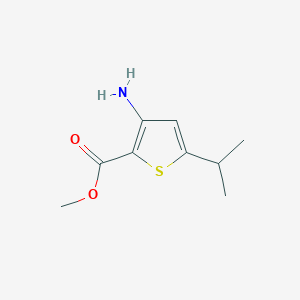

![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)